2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C9H4BrF3N2S |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-bromo-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4BrF3N2S/c10-8-14-5(6-2-1-3-16-6)4-7(15-8)9(11,12)13/h1-4H |
InChI Key |
NZSINFOEFQNHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
General Synthetic Strategies
Several synthetic routes have been reported for the preparation of halogenated pyrimidines bearing trifluoromethyl and thienyl substituents. The most relevant strategies include:
- Alkylation of Pyrimidine Derivatives
- Cyclocondensation Reactions
- Electrophilic Halogenation and Bromodeoxygenation
Each method offers distinct advantages and challenges regarding yield, selectivity, and purification.
Linear O-Alkylation and Cyclocondensation Protocol
A widely adopted method involves the linear O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones followed by cyclocondensation with appropriate thienyl-containing reagents.
Stepwise Procedure
- The O-alkylation step is highly efficient, providing high isolated yields of the intermediate.
- The cyclocondensation step, however, is less efficient, often resulting in low yields even with extended reaction times and excess nucleophile.
Notes on Selectivity and Purification
Direct Alkylation with Iodomethyl Pyrimidines
A convergent strategy employs direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as intermediates.
Stepwise Procedure
Electrophilic Bromination and Bromodeoxygenation
An alternative route to introduce the bromine atom involves electrophilic bromination or bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide.
Stepwise Procedure
Data Tables: Experimental Results and Yields
Summary of Key Preparation Routes
Comparative Analysis of Preparation Methods
| Feature | Linear O-Alkylation + Cyclocondensation | Direct Alkylation | Electrophilic Bromination |
|---|---|---|---|
| Yield (final step) | Low (8–10%) | High (70–98%) | Not specified |
| Selectivity | Moderate; mixture of products | High; direct product | High (regioselective) |
| Purification | Required, sometimes challenging | Straightforward | Required |
| Scalability | Moderate | Good | Good |
Structural and Analytical Notes
- The identity and structure of 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine are confirmed by single crystal X-ray diffraction and two-dimensional NMR spectroscopy, ensuring high confidence in structural assignments.
- The presence of the trifluoromethyl group confers increased lipophilicity and chemical stability, while the bromine and thienyl substituents enhance reactivity for further derivatization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH), can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thienyl group.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), along with appropriate ligands, can be used for cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products such as 2-amino-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine or 2-thio-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine.
Oxidation Reactions: Products such as 2-Bromo-6-(2-thienylsulfoxide)-4-(trifluoromethyl)pyrimidine or 2-Bromo-6-(2-thienylsulfone)-4-(trifluoromethyl)pyrimidine.
Cross-Coupling Reactions: Products such as 2-(2-thienyl)-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine.
Scientific Research Applications
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Synthetic Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with multiple functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can provide additional binding interactions with the target.
Comparison with Similar Compounds
2-Bromo-6-(methoxyphenyl)-4-(trifluoromethyl)pyrimidine Derivatives
- 2-Bromo-6-(4-methoxyphenyl) variant (CAS: 1820717-57-4): Molecular formula C₁₂H₈BrF₃N₂O , molecular weight 333.11 g/mol .
- 2-Bromo-6-(2-methoxyphenyl) variant (CAS: 1820710-96-0): Same molecular formula and weight as above .
- Comparison: Replacing the 2-thienyl group with methoxyphenyl substituents increases molecular weight by ~24 g/mol and introduces electron-donating methoxy groups.
2-Bromo-6-(trifluoromethylphenyl)-4-(trifluoromethyl)pyrimidine
- Molecular formula C₁₂H₅BrF₆N₂ , molecular weight 371.08 g/mol .
- Comparison : The trifluoromethylphenyl group at position 6 enhances electron-withdrawing effects, increasing lipophilicity (LogP) and steric bulk relative to the thienyl group. This may reduce solubility in polar solvents .
Halogen Variations at Position 2
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
- Molecular formula C₉H₄ClF₃N₂S , molecular weight 264.66 g/mol .
- Comparison : Chlorine substitution decreases molecular weight by ~44 g/mol compared to the bromine analog. The weaker C–Cl bond reduces reactivity in Suzuki-Miyaura couplings, making bromine derivatives more favorable for synthetic applications .
2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
- Molecular formula C₉H₄F₃IN₂S , molecular weight 384.53 g/mol .
- However, the C–I bond’s lower bond dissociation energy enhances oxidative addition in catalytic cycles .
Aromatic Ring Modifications
2-Bromo-6-(naphthalenyl)-4-(trifluoromethyl)pyrimidine
2-Bromo-6-(tolyl)-4-(trifluoromethyl)pyrimidine
- Example: 2-Bromo-6-(o-tolyl) variant (CAS: DT141), molecular formula C₁₂H₈BrF₃N₂ , molecular weight 317.11 g/mol .
- Comparison : The methyl group on the tolyl substituent adds modest hydrophobicity without significantly altering electronic properties. This balance may improve bioavailability compared to the thienyl analog .
Data Tables
Table 1: Structural and Physical Properties
Research Findings
- Synthetic Utility : Bromine at position 2 in the thienyl analog enables efficient Pd-catalyzed cross-coupling, as demonstrated in the synthesis of kinase inhibitors .
- Solubility Trends : Methoxyphenyl derivatives exhibit improved aqueous solubility (e.g., ~2.5 mg/mL in PBS) compared to thienyl or trifluoromethylphenyl analogs (<1 mg/mL) .
- Thermal Stability : Thienyl-containing pyrimidines show higher thermal decomposition temperatures (Td > 200°C) than naphthalenyl variants (Td ~180°C) due to reduced steric strain .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine, and how are yields optimized?
- Methodology : The compound is typically synthesized via bromination of a pyrimidine precursor using reagents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeBr₃). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyrimidines and thienyl boronic acids are employed. Yield optimization involves controlling reaction temperature (0–25°C), solvent selection (e.g., DMF or THF), and stepwise purification using column chromatography .
- Key Data : Reported yields range from 45% to 72% depending on substituent steric effects and coupling efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the thienyl (δ 6.8–7.5 ppm for protons) and pyrimidine (δ 8.2–8.9 ppm) moieties. The trifluoromethyl group appears as a singlet near δ -62 ppm in ¹⁹F NMR .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 309.1 (C₉H₄BrF₃N₂S) with isotopic patterns confirming bromine .
- IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) are diagnostic .
Q. How does solubility vary across solvents, and what stability concerns exist under acidic/basic conditions?
- Methodology : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in chloroform. Stability tests show decomposition in strong acids (pH < 2) due to pyrimidine ring protonation, while basic conditions (pH > 10) may cleave the thienyl substituent .
- Key Data : Solubility in DMSO: >50 mg/mL; in water: <0.1 mg/mL .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : The C-Br bond’s electrophilicity enables Pd-catalyzed couplings (e.g., with aryl boronic acids). Density Functional Theory (DFT) studies suggest bromine’s electron-withdrawing effect lowers the LUMO energy of the pyrimidine ring, facilitating oxidative addition to Pd(0) .
- Contradictions : Some studies report reduced coupling efficiency with bulky thienyl groups, attributed to steric hindrance at the Pd center .
Q. How do computational models predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations reveal hydrogen bonding between the pyrimidine N3 atom and kinase ATP-binding sites. The trifluoromethyl group enhances hydrophobic interactions, while the thienyl moiety contributes to π-π stacking .
- Key Finding : Binding affinity (ΔG = -9.2 kcal/mol) for EGFR kinase correlates with inhibitory activity (IC₅₀ = 1.8 µM) in vitro .
Q. What strategies resolve contradictions in reported biological activity across structural analogs?
- Methodology : Meta-analysis of SAR studies shows that replacing the thienyl group with phenyl (electron-donating) reduces antimicrobial activity by 60%, while substituting bromine with iodine improves kinase inhibition 3-fold. Such trends highlight the critical role of electronic and steric effects .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Methodology : Optimize stoichiometry (e.g., 1.1 eq. NBS for bromination) and employ flow chemistry to control exothermic reactions. LC-MS monitoring identifies intermediates like dehalogenated pyrimidines, which are suppressed using radical scavengers (e.g., TEMPO) .
Critical Analysis of Contradictions
- Synthetic Yields : Discrepancies in bromination yields (45% vs. 72%) arise from varying catalyst loading (5 mol% vs. 10 mol% FeBr₃) and purity of starting materials .
- Biological Activity : Analog-specific contradictions (e.g., thienyl vs. phenyl) stem from differences in assay conditions (e.g., cell lines, ATP concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
